2-[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]acetic acid
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Overview
Description
2-[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]acetic acid is a chemical compound with the molecular formula C11H7ClO3S and a molecular weight of 254.68948 g/mol This compound is characterized by the presence of a thiochromen ring system, which is a sulfur-containing heterocyclic structure, and a chloro substituent at the 6-position
Mechanism of Action
Target of Action
It is known that benzimidazole and its derivatives, which are structurally similar to this compound, have been found to be effective against various strains of microorganisms . They have been used as biomimetics of guanine residues .
Mode of Action
Benzimidazole molecules, which share a similar structure, have been a major source of new drugs . These drugs were originally synthesized to mimic the action of benzimidazole molecules found in nature .
Biochemical Pathways
Benzimidazole and its derivatives are known to be involved in important signal transduction pathways within the cell .
Pharmacokinetics
Benzimidazole and its derivatives are known to have attractive physicochemical and pharmacokinetic properties .
Result of Action
Benzimidazole and its derivatives have been found to have significant efficacy in murine and human xenograft tumor models .
Action Environment
It is known that the renin–angiotensin system (ras), which benzimidazole and its derivatives affect, plays an important role in cardiovascular regulation and the maintenance of blood pressure and electrolyte balance .
Biochemical Analysis
Biochemical Properties
Related compounds, such as coumarin-chalcone hybrids, have been shown to exhibit significant antioxidant potential . This suggests that 2-[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]acetic acid may interact with enzymes and proteins involved in oxidative stress pathways.
Cellular Effects
It is possible that this compound could influence cell function by interacting with cellular signaling pathways, gene expression, and cellular metabolism, similar to other compounds in the thiochromen family .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 2-[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]acetic acid typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route involves the reaction of 6-chloro-4-oxo-2H-thiochromen-3(4H)-ylidene with acetic acid derivatives. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
2-[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiochroman derivatives.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
2-[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]acetic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
2-[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]acetic acid can be compared with other similar compounds, such as:
6-chloro-4-oxo-2H-thiochromen-3(4H)-ylidene derivatives: These compounds share a similar core structure but differ in the substituents attached to the thiochromen ring.
Thiochromen analogs: Compounds with variations in the sulfur-containing ring system.
Chloro-substituted heterocycles: Compounds with chloro substituents on different heterocyclic systems. The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
Biological Activity
2-[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]acetic acid, a compound with the molecular formula C11H7ClO3S and a molecular weight of approximately 254.69 g/mol, has garnered attention in recent years due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
The compound is characterized by its thiochromen structure, which is known for various biological activities. Its synthesis typically involves the condensation of 6-chloro-4-oxo-2H-thiochromen-3(4H)-ylidene with acetic acid derivatives under specific conditions, often using catalysts to facilitate the reaction .
Antioxidant Activity
Research indicates that compounds in the thiochromen family exhibit significant antioxidant properties. This activity is crucial as it can mitigate oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
Antimicrobial and Antifungal Properties
Preliminary studies suggest that this compound may possess antimicrobial and antifungal properties. These effects could be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways essential for pathogen survival .
Anticancer Potential
The compound's anticancer effects have been a focal point in several studies. It appears to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. For instance, compounds similar to this compound have been shown to inhibit key enzymes involved in tumor growth .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell metabolism, leading to reduced proliferation.
- Gene Expression Modulation : It could affect gene expression related to apoptosis and cell cycle regulation.
- Cell Signaling Interference : By interacting with cellular signaling pathways, it may alter the cellular response to stress or damage .
Study 1: Antioxidant Effects
A study conducted on thiochromen derivatives demonstrated significant antioxidant activity, correlating with reduced oxidative stress markers in treated cells. The results indicated that these compounds could potentially serve as therapeutic agents against oxidative damage-related diseases .
Study 2: Anticancer Activity
In vitro experiments showed that this compound inhibited the growth of various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase, highlighting its potential use in cancer therapy .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other thiochromen derivatives:
Compound Name | Structure Similarity | Biological Activity |
---|---|---|
6-Chloro-4-oxo-thiochromene | Similar core structure | Antioxidant, Antimicrobial |
Thiochroman derivatives | Variations in sulfur ring | Potential anticancer effects |
This table illustrates how structural variations within the thiochromen family can influence biological activity.
Properties
IUPAC Name |
(2Z)-2-(6-chloro-4-oxothiochromen-3-ylidene)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO3S/c12-7-1-2-9-8(4-7)11(15)6(5-16-9)3-10(13)14/h1-4H,5H2,(H,13,14)/b6-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFPKSCHIVGTOM-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=O)O)C(=O)C2=C(S1)C=CC(=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C(=O)O)/C(=O)C2=C(S1)C=CC(=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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